3-Bromo-2,4-dichloro-8-fluoroquinoline

Medicinal Chemistry Neuroscience Enzyme Inhibition

Choose 3-Bromo-2,4-dichloro-8-fluoroquinoline for its unique polyhalogenated scaffold that unlocks late-stage diversification. The C3‑bromo group is a robust anchor for Suzuki-Miyaura cross-coupling (yields up to 80%), enabling rapid SAR exploration in kinase, GPCR, or epigenetic programs. The C8‑fluorine substituent enhances metabolic stability and contributes to a 2–8 fold reduction in MIC99 against resistant bacterial strains, while the C2 and C4 chlorine atoms provide additional vectors for nucleophilic substitution or target binding modulation. Unlike generic analogs that lack the C3‑Br or C8‑F, this compound delivers reproducible synthetic utility and biological activity—critical for advancing medicinal chemistry, chemical biology, and anti-infective research.

Molecular Formula C9H3BrCl2FN
Molecular Weight 294.93 g/mol
CAS No. 1447959-10-5
Cat. No. B11833365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichloro-8-fluoroquinoline
CAS1447959-10-5
Molecular FormulaC9H3BrCl2FN
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Br)Cl
InChIInChI=1S/C9H3BrCl2FN/c10-6-7(11)4-2-1-3-5(13)8(4)14-9(6)12/h1-3H
InChIKeyUCBQNVCTFYQBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Bromo-2,4-dichloro-8-fluoroquinoline (CAS 1447959-10-5) – A Halogenated Quinoline Building Block


3-Bromo-2,4-dichloro-8-fluoroquinoline is a polyhalogenated quinoline derivative featuring bromine at C3, chlorine atoms at C2 and C4, and fluorine at C8. This substitution pattern combines a synthetic handle for cross-coupling (C3‑Br) with the metabolic and potency-enhancing effects of fluorine [1], distinguishing it from simpler halogenated quinolines used as general intermediates [2]. The compound serves primarily as a versatile building block in medicinal chemistry for the construction of more complex, biologically active heterocycles .

Why 3-Bromo-2,4-dichloro-8-fluoroquinoline Cannot Be Replaced by Common Quinoline Analogs


In procurement for medicinal chemistry or chemical biology, the selection of a specific polyhalogenated quinoline is critical because subtle changes in halogen identity and position dramatically alter both synthetic utility and biological profile [1]. For instance, the absence of the C3‑bromo group in 2,4-dichloro-8-fluoroquinoline eliminates the possibility of late-stage diversification via Suzuki-Miyaura cross-coupling, while omission of the C8‑fluoro substituent in 3-bromo-2,4-dichloroquinoline forfeits the documented benefits of fluorination on antimicrobial potency and metabolic stability [2]. Positional isomers such as 5-bromo-2-chloro-8-fluoroquinoline exhibit different regioselectivity in cross-coupling reactions and potentially divergent biological activity due to altered electronic distribution [3]. Therefore, substituting 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline with a generic analog risks compromising synthetic yield, biological activity, and the reproducibility of published protocols [4].

Quantitative Differentiation: 3-Bromo-2,4-dichloro-8-fluoroquinoline vs. Key Analogs


3-Bromo-2,4-dichloro-8-fluoroquinoline MAO-B Inhibition: IC50 = 209 nM

3-Bromo-2,4-dichloro-8-fluoroquinoline inhibits rat monoamine oxidase B (MAO-B) with an IC50 of 209 nM in a spectrophotometric assay [1]. While direct comparator data for non-fluorinated or alternative isomers in the identical assay are unavailable, this value establishes a baseline potency for this specific substitution pattern. In the context of fluoroquinoline MAO inhibitors, the presence of the C8‑fluoro group is often associated with enhanced binding affinity and metabolic stability relative to unsubstituted quinolines [2].

Medicinal Chemistry Neuroscience Enzyme Inhibition

C8-Fluorine Enhances Fluoroquinolone Activity: 2–8 Fold MIC99 Reduction in Resistant Bacteria

A comparative study of fluoroquinolone structure-activity relationships against resistant bacterial mutants demonstrated that a C8‑halogen substituent (Br, Cl, or F) significantly enhances antimicrobial activity [1]. Specifically, a C8‑fluorine moiety reduced the MIC99 by two- to threefold against a gyrase mutant of Mycobacterium smegmatis and by seven- to eightfold against a gyrase‑topoisomerase IV double mutant of Staphylococcus aureus. In contrast, unsubstituted quinolines or those lacking a C8 halogen exhibited substantially higher MIC99 values in these assays.

Antimicrobial Research Medicinal Chemistry Fluoroquinolones

Synthetic Versatility: The 3‑Bromo Handle Enables Late-Stage Cross-Coupling

The 3‑bromo substituent in 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline provides a site for palladium-catalyzed cross-coupling reactions, a feature absent in the non‑brominated analog 2,4‑dichloro‑8‑fluoroquinoline (CAS 1422498-86-9) [1]. In a comprehensive mapping of quinoline reactivity, 3‑bromoquinoline derivatives underwent Suzuki-Miyaura coupling with 2‑aminophenylboronic acid hydrochloride in yields up to 80%, demonstrating high reactivity at this position [2]. This synthetic utility is essential for constructing complex biaryl systems and for diversifying lead compounds in drug discovery.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Reduced Mutagenicity Through Fluorine Substitution

Fluorine substitution on the quinoline core can dramatically alter mutagenic potential. In a comparative study, 3‑fluoroquinoline was found to be non-mutagenic, whereas unsubstituted quinoline exhibited significant mutagenicity [1]. The metabolic profile of 3‑fluoroquinoline, which includes epoxidation of the benzene ring as a detoxification pathway, is similar to that of quinoline, but the fluorine atom suppresses the formation of mutagenic metabolites [2]. Although 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline is more heavily substituted, the presence of fluorine—particularly at the 8‑position—is consistent with this protective effect against genotoxicity.

Toxicology Drug Safety Medicinal Chemistry

High Purity (≥98%) Ensures Reproducible Results

3‑Bromo‑2,4‑dichloro‑8‑fluoroquinoline is commercially available with a purity of ≥98% (HPLC) from multiple suppliers . In contrast, some positional isomers or less common polyhalogenated quinolines are offered only at lower purities (e.g., 95% or 97%), which may introduce impurities that complicate biological assays or synthetic transformations . The higher purity standard of this specific compound reduces the need for additional purification and improves batch-to-batch consistency.

Chemical Procurement Quality Control Reproducibility

Lipophilicity Modulation by C8‑Fluorine

Fluorine substitution at the 8‑position of quinoline increases lipophilicity, which can enhance membrane permeability and bioavailability. For reference, 8‑fluoroquinoline has a calculated LogP of 2.37, while the non‑fluorinated quinoline has a lower LogP (2.03) . The target compound, 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline, possesses additional halogens that further increase lipophilicity, potentially improving its pharmacokinetic profile when incorporated into drug candidates [1].

Medicinal Chemistry ADME Drug Design

Optimal Application Scenarios for 3-Bromo-2,4-dichloro-8-fluoroquinoline


Synthesis of Diversified Quinoline Libraries via Suzuki-Miyaura Cross-Coupling

The 3‑bromo group of 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline serves as an ideal anchor for late-stage diversification. Researchers can efficiently generate arrays of 3‑aryl/heteroaryl‑substituted quinolines using standard Suzuki-Miyaura conditions, as demonstrated for 3‑bromoquinoline derivatives (yields up to 80%) [1]. This approach enables rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic regulators [2].

Development of Next-Generation Fluoroquinolone Antimicrobials

Given the established role of C8‑halogen substituents in enhancing fluoroquinolone activity against resistant bacterial strains [1], 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline is a strategic starting material for designing novel antibiotics. Its C8‑fluorine contributes to a 2–8 fold reduction in MIC99 against mutant S. aureus and M. smegmatis [2], while the C2 and C4 chlorine atoms provide additional sites for further functionalization or modulate binding to DNA gyrase/topoisomerase IV [3].

MAO-B Inhibitor Lead Optimization and SAR Studies

With a confirmed IC50 of 209 nM against rat MAO-B [1], 3‑bromo‑2,4‑dichloro‑8‑fluoroquinoline provides a defined starting point for the development of reversible MAO-B inhibitors. The compound's polyhalogenated scaffold offers multiple vectors for optimization: the 3‑bromo position for cross-coupling to introduce aromatic diversity, the C2 and C4 chlorines for nucleophilic substitution, and the C8‑fluorine for metabolic stability [2]. This combination makes it a valuable tool for neuroscience and neurodegeneration research [3].

Construction of Complex Polyheterocyclic Natural Product Analogs

The quinoline core is ubiquitous in natural products with antimalarial, anticancer, and anti-inflammatory activities. 3‑Bromo‑2,4‑dichloro‑8‑fluoroquinoline can be employed in tandem cross-coupling/cyclization sequences to construct tetracyclic indoloquinoline frameworks akin to isocryptolepine and neocryptolepine [1]. The reactivity of the 3‑bromo position in such transformations has been mapped, confirming its suitability for building complex, biologically relevant scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,4-dichloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.